

# 1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde CAS number

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## Compound of Interest

Compound Name: 1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B184832

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An In-Depth Technical Guide to **1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde**

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## Executive Summary

**1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde** (CAS No. 5449-87-6) is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a reactive aldehyde group on an electron-rich, methylated pyrrole core, establishes it as a valuable and versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, detailed synthetic methodologies with mechanistic insights, spectroscopic characterization, and its applications as a key intermediate in drug discovery and development. The content herein is curated for researchers, medicinal chemists, and process development scientists seeking to leverage this scaffold in their research programs.

## The Pyrrole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrrole ring is a foundational motif in a vast array of biologically active molecules, from natural products like heme and chlorophyll to blockbuster synthetic drugs.<sup>[1][2]</sup> Its prevalence stems from its unique electronic properties and its ability to participate in hydrogen bonding,

acting as either a donor or acceptor. This dual nature allows pyrrole-containing molecules to effectively interact with biological targets such as enzymes and receptors.[2]

The introduction of specific functional groups onto the pyrrole core, such as the carbaldehyde group, provides synthetic handles for diversification, enabling the construction of large libraries of compounds for high-throughput screening.[3] Derivatives of pyrrole have demonstrated a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties, making them a cornerstone of modern medicinal chemistry.[4][5]

## Physicochemical and Structural Properties

**1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde** is a solid at room temperature. Its key identifiers and properties are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	5449-87-6	--INVALID-LINK--, --INVALID-LINK--
Molecular Formula	C <sub>8</sub> H <sub>11</sub> NO	--INVALID-LINK--, --INVALID-LINK--
Molecular Weight	137.18 g/mol	--INVALID-LINK--
IUPAC Name	1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde	N/A
Synonyms	1,2,5-Trimethylpyrrole-3-carboxaldehyde	N/A
Physical Form	Solid	--INVALID-LINK--

## Synthesis and Mechanistic Considerations

The synthesis of **1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde** is logically approached via a two-step sequence: formation of the trisubstituted pyrrole core followed by regioselective formylation.

## Synthesis of the 1,2,5-Trimethylpyrrole Precursor

The most direct and classical method for constructing the 2,5-dimethylpyrrole core is the Paal-Knorr synthesis. This powerful reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[6]

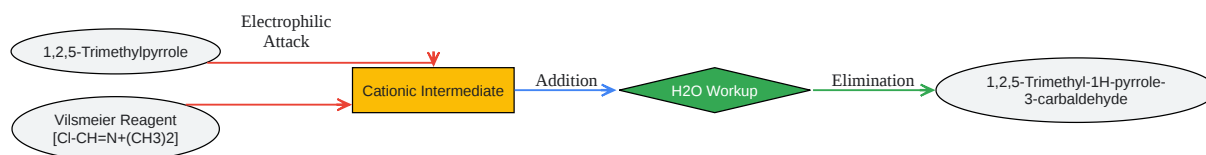
- **Rationale:** The Paal-Knorr synthesis is exceptionally reliable for creating symmetrically substituted pyrroles. For the target precursor, 1,2,5-trimethylpyrrole (CAS 930-87-0), the reaction between 2,5-hexanedione and methylamine is the most efficient route.[6][7][8] The reaction proceeds via the formation of a di-imine intermediate which then undergoes an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.

## Formylation via the Vilsmeier-Haack Reaction

With the precursor in hand, the aldehyde group is introduced onto the pyrrole ring using the Vilsmeier-Haack reaction. This reaction is the method of choice for formylating electron-rich aromatic and heteroaromatic systems.[9][10]

- **Causality and Regioselectivity:** The pyrrole ring is highly activated towards electrophilic aromatic substitution. The Vilsmeier-Haack reagent, a chloroiminium salt generated in situ from a formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride ( $\text{POCl}_3$ ), is a mild electrophile perfectly suited for this transformation.[11][12] The substitution occurs preferentially at the C-3 position ( $\beta$ -position) rather than the C-2 position ( $\alpha$ -position) in this specific substrate. This is because the C-2 and C-5 positions are already occupied by methyl groups, sterically directing the incoming electrophile to one of the available  $\beta$ -positions (C-3 or C-4).

The mechanism involves the formation of the electrophilic Vilsmeier reagent, followed by its attack by the electron-rich pyrrole ring to form a cationic intermediate, which is then hydrolyzed during aqueous workup to yield the final aldehyde.[13]



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Caption: Vilsmeier-Haack formylation workflow.

## Step-by-Step Experimental Protocol

This protocol is a representative synthesis and should be adapted and optimized based on laboratory conditions and scale.

### Step 1: Synthesis of 1,2,5-Trimethylpyrrole

- To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-hexanedione (1.0 eq).
- Add an equimolar amount of methylamine (1.0 eq, typically as a 40% solution in water). An acid catalyst, such as acetic acid, can be added.
- Heat the reaction mixture to reflux (approx. 100-110 °C) for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
- Upon completion, cool the mixture to room temperature. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
- The crude 1,2,5-trimethylpyrrole can be purified by vacuum distillation if necessary.

### Step 2: Vilsmeier-Haack Formylation

- In a three-neck flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF) as the solvent to 0 °C.
- Slowly add phosphorus oxychloride ( $\text{POCl}_3$ ) (approx. 1.1 eq) dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes at this temperature to pre-form the Vilsmeier reagent.
- Add a solution of 1,2,5-trimethylpyrrole (1.0 eq) in DMF dropwise to the cold Vilsmeier reagent.

- Allow the reaction to warm to room temperature and then heat to 40-60 °C for 2-5 hours, or until the starting material is consumed (monitor by TLC).
- Cool the reaction mixture back to 0 °C and cautiously quench by pouring it over crushed ice containing sodium acetate or by slowly adding a cold aqueous solution of sodium carbonate until the mixture is basic (pH > 8).
- Stir the resulting suspension for 1-2 hours. The product may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent like ethyl acetate.
- Dry the organic extracts over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and remove the solvent in vacuo.
- Purify the crude solid product by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel.

## Spectroscopic Characterization

Full characterization is essential to confirm the structure and purity of the final compound.

While a specific public spectrum for this exact molecule is not readily available, the expected NMR signals can be predicted based on its structure and data from analogous compounds.<sup>[14]</sup><sup>[15]</sup><sup>[16]</sup><sup>[17]</sup>

- <sup>1</sup>H NMR (Proton NMR):
  - Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically around δ 9.5-10.0 ppm.
  - Pyrrole Ring Proton (C4-H): A singlet for the lone proton on the pyrrole ring, expected around δ 6.5-7.0 ppm.
  - N-Methyl Protons (-N-CH<sub>3</sub>): A sharp singlet, typically around δ 3.5-4.0 ppm.
  - C2/C5-Methyl Protons (-CH<sub>3</sub>): Two distinct singlets for the methyl groups on the pyrrole ring, expected in the upfield region around δ 2.2-2.6 ppm.
- <sup>13</sup>C NMR (Carbon NMR):
  - Aldehyde Carbonyl (C=O): A signal in the highly deshielded region, δ 180-190 ppm.

- Pyrrole Ring Carbons: Four distinct signals for the aromatic carbons of the pyrrole ring, typically in the range of  $\delta$  110-140 ppm.
- N-Methyl Carbon (-N-CH<sub>3</sub>): A signal around  $\delta$  30-35 ppm.
- C2/C5-Methyl Carbons (-CH<sub>3</sub>): Two signals in the upfield region, typically  $\delta$  10-15 ppm.
- Infrared (IR) Spectroscopy:
  - A strong, sharp absorption band characteristic of the aldehyde C=O stretch is expected around 1660-1680 cm<sup>-1</sup>.
  - C-H stretching bands for the aromatic and aliphatic protons will appear around 2800-3100 cm<sup>-1</sup>.

## Applications in Drug Discovery and Development

The strategic value of **1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde** lies in its utility as a versatile intermediate. The aldehyde functional group is a gateway to a multitude of chemical transformations, allowing for the facile introduction of diverse pharmacophores.[\[18\]](#)[\[19\]](#)

- Scaffold for Bioactive Molecules: The pyrrole core is a "privileged scaffold" found in numerous approved drugs.[\[20\]](#) This compound serves as an excellent starting point for synthesizing novel analogues with potential therapeutic activities. Research has shown that substituted pyrroles possess a wide range of biological effects, including anticancer, antibacterial, and anti-inflammatory properties.[\[19\]](#)[\[21\]](#)
- Key Transformations of the Aldehyde Group:
  - Reductive Amination: Reaction with primary or secondary amines to form new C-N bonds, a cornerstone of medicinal chemistry for library synthesis.
  - Wittig Reaction: Conversion of the aldehyde to an alkene, enabling carbon chain extension.
  - Oxidation: Conversion to a carboxylic acid, providing another key functional group for amide coupling or esterification.

- Condensation Reactions: Formation of Schiff bases, hydrazones, or other heterocyclic rings (e.g., pyrrolo[2,3-b]pyridines), significantly increasing molecular complexity.[22]

The presence of the methyl groups at the 1, 2, and 5 positions provides steric bulk and modulates the electronic properties of the ring, which can be crucial for fine-tuning the binding affinity and pharmacokinetic properties of a final drug candidate.

## Conclusion

**1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde** is a high-value chemical intermediate with significant potential in the fields of medicinal and materials chemistry. Its synthesis is well-established through classical organic reactions, and its structure offers multiple avenues for further chemical elaboration. For organizations engaged in drug discovery, this compound represents a strategic starting material for developing novel therapeutics targeting a range of diseases. Continued exploration of this and related pyrrole scaffolds is a promising endeavor for the scientific community.

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